4-ethyl-1,2,3-thiadiazole-5-carbaldehyde

Catalog No.
S6491016
CAS No.
1484343-20-5
M.F
C5H6N2OS
M. Wt
142.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-1,2,3-thiadiazole-5-carbaldehyde

CAS Number

1484343-20-5

Product Name

4-ethyl-1,2,3-thiadiazole-5-carbaldehyde

Molecular Formula

C5H6N2OS

Molecular Weight

142.2

4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde is an organic compound belonging to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C5H6N2OSC_5H_6N_2OS, and it has a molecular weight of approximately 142.18 g/mol. This compound typically appears as a colorless to pale yellow solid and is known for its crystalline structure, which can be needle-shaped. It is soluble in various organic solvents and polar aprotic solvents, making it versatile for chemical applications .

  • Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
  • Reduction: It can be reduced to yield alcohols.
  • Nucleophilic Substitution: The thiadiazole ring is susceptible to nucleophilic attack, leading to various substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

This compound exhibits significant biological activity, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Antifungal Activity: Research indicates potential against fungal infections.
  • Cytotoxic Effects: Preliminary studies suggest it may exhibit cytotoxicity against certain human tumor cell lines, making it a candidate for further medicinal chemistry research .

The synthesis of 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde can be achieved through several methods:

  • Reaction with Chloral Hydrate: This involves the reaction of 4-ethyl-1,2,3-thiadiazol-5-amine with chloral hydrate.
  • Acrylonitrile Reaction: Another method includes reacting 4-ethyl-1,2,3-thiadiazol-5-amine with acrylonitrile under controlled conditions.

The purity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) .

4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde serves various purposes in scientific research and industry:

  • Chemical Synthesis: It acts as a reagent or starting material in synthesizing more complex molecules.
  • Pharmaceutical Development: Due to its biological properties, it is explored for developing new therapeutic agents.
  • Material Science: The compound is also investigated for potential applications in creating advanced materials .

Studies on the interactions of 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde indicate that it can bind to specific molecular targets such as enzymes and receptors. This binding may modulate their activity and trigger various biochemical pathways. For example, its antimicrobial action could involve disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival.

Several compounds share structural similarities with 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Methyl-1,2,3-thiadiazole-5-carbaldehydeC5H6N2OSC_5H_6N_2OSExhibits similar biological activities but with a methyl group instead of an ethyl group.
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehydeC6H6N2OSC_6H_6N_2OSContains a cyclopropyl group; unique due to its ring structure affecting reactivity.
4-Phenyl-1,2,3-thiadiazole-5-carbaldehydeC10H8N2OSC_10H_8N_2OSFeatures a phenyl group; known for enhanced stability and potential electronic properties.

Uniqueness

What sets 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde apart from these similar compounds is its ethyl substituent on the thiadiazole ring. This modification influences its solubility and reactivity profile compared to other derivatives that may contain different substituents like methyl or phenyl groups .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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